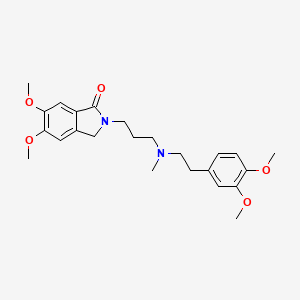

Falipamil

描述

属性

IUPAC Name |

2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMGNNQOCVDZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228476 | |

| Record name | Falipamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77862-92-1 | |

| Record name | Falipamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Falipamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Falipamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Falipamil: A Technical Guide for Cardiac Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falipamil, a verapamil analog, is a specific bradycardic agent that has been a subject of interest in cardiac research for its unique electrophysiological and hemodynamic properties. Unlike its parent compound, verapamil, which is a broad-spectrum calcium channel blocker, this compound exhibits a more targeted action on the sinus node, leading to a reduction in heart rate without significant effects on other hemodynamic parameters at rest.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, outlining experimental protocols from seminal studies, and illustrating its mechanism of action and experimental workflows through detailed diagrams.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cardiac parameters as reported in key human and animal studies.

Table 1: Effects of this compound on Heart Rate

| Species | Condition | Dosage | Change in Heart Rate | Reference |

| Human | Rest | 150 mg | 15-25% reduction in increased sinus rate | [1][2] |

| Human | Exercise | 100 mg | 5.3 ± 2.9% decrease in maximal exercise HR (2h post-dose) | [3] |

| Human | Exercise | 200 mg | 11.2 ± 3.6% decrease in maximal exercise HR (2h post-dose) | |

| Dog (anesthetized) | Acute LAD occlusion | 0.5 mg/kg i.v. | Significant dose-related decrease | |

| Dog (anesthetized) | Acute LAD occlusion | 1.0 mg/kg i.v. | Significant dose-related decrease | |

| Dog (intact donor) | N/A | 10-1000 µg/kg i.v. | Dose-dependent decrease | |

| Dog (conscious) | N/A | 0.5, 1.0, 2.0 mg/kg i.v. | Increased sinus rate |

Table 2: Electrophysiological Effects of this compound in Humans (1.5 mg/kg IV over 20 mins)

| Parameter | Change | Reference |

| Spontaneous Cycle Length | +79 ± 59 ms (prolonged) | |

| AH Interval | -17 ± 14 ms (shortened) | |

| Anterograde Wenckebach Point | +10 ± 7 beats/min (higher rate) | |

| Right Atrium Refractoriness | Significantly prolonged | |

| Right Ventricle Refractoriness | Significantly prolonged |

Table 3: Comparative Electrophysiological Effects of this compound in Conscious Dogs

| Parameter | This compound Effect | Alinidine Effect | Reference |

| Sinus Rate | Increased | Decreased | |

| Atrial Rate | Increased | Increased | |

| Ventricular Rate | Decreased | Decreased | |

| Corrected Sinus Recovery Time | Shortened | Lengthened | |

| Wenckebach Point | Increased | Decreased | |

| Atrial Effective Refractory Period | Increased | Increased |

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the "funny" current (If) in the sinoatrial (SA) node. The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization rate in pacemaker cells. By inhibiting this current, this compound reduces the slope of phase 4 of the action potential, thereby prolonging the time it takes to reach the threshold for the next heartbeat and resulting in a decreased heart rate. This direct action on the SA node distinguishes it from non-selective calcium channel blockers.

Signaling Pathway of this compound in a Sinoatrial Node Pacemaker Cell

Caption: this compound's mechanism of action on the sinoatrial node.

Experimental Protocols

Detailed experimental protocols for the seminal studies on this compound are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

In Vivo Canine Electrophysiology Studies

-

Animal Model: Mongrel dogs of either sex were commonly used. Studies were conducted in both anesthetized and conscious, chronically instrumented animals.

-

Anesthesia (for anesthetized models): While specific regimens for this compound studies are not detailed, a common approach for cardiac electrophysiology studies in dogs involves premedication (e.g., methadone with or without acepromazine), induction with an intravenous agent (e.g., propofol or alfaxalone), and maintenance with an inhalant anesthetic (e.g., isoflurane).

-

Surgical Instrumentation:

-

For conscious models, a thoracotomy is performed under general anesthesia to implant electrodes on the atria and ventricles for pacing and recording. Aortic and venous catheters are placed for blood pressure monitoring and drug administration. Animals are allowed a recovery period of several weeks.

-

For anesthetized models, catheters are introduced via peripheral vessels (e.g., femoral artery and vein) and advanced to the heart under fluoroscopic guidance for intracardiac recordings and programmed electrical stimulation.

-

-

Data Acquisition:

-

Surface electrocardiogram (ECG) is continuously monitored.

-

Intracardiac electrograms (e.g., His bundle electrogram) are recorded.

-

Arterial blood pressure is continuously measured.

-

Programmed electrical stimulation is used to determine refractory periods, sinus node recovery time, and Wenckebach cycle length.

-

-

Drug Administration: this compound is typically administered as an intravenous bolus or infusion at varying doses. Electrophysiological and hemodynamic parameters are recorded at baseline and at specified intervals following drug administration.

Isolated Langendorff-Perfused Guinea Pig Heart

-

Heart Isolation: Guinea pigs are euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

Perfusion: The heart is retrogradely perfused with a warmed (typically 37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Perfusion can be at a constant pressure or constant flow.

-

Data Acquisition:

-

A force transducer can be attached to the apex of the ventricle to measure contractile force.

-

A balloon catheter can be inserted into the left ventricle to measure isovolumetric pressure.

-

ECG electrodes are placed on the surface of the heart to record electrical activity.

-

-

Drug Administration: this compound is added to the perfusate at various concentrations, and its effects on heart rate, contractile force, and ECG parameters are recorded.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the cardiac effects of this compound in an in vivo canine model.

Caption: A generalized experimental workflow for in vivo cardiac studies.

Conclusion

References

- 1. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophysiological Properties of Falipamil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falipamil hydrochloride, a structural analog of verapamil, is a bradycardic agent with a distinct electrophysiological profile. This technical guide provides a comprehensive overview of the known electrophysiological properties of this compound, synthesizing data from in vivo human and animal studies. The document details its effects on cardiac conduction, refractoriness, and automaticity, and explores its underlying mechanism of action as a calcium channel blocker. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of the assessment of this compound. This guide is intended to be a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound hydrochloride (also known as AQ-A 39) is a novel antiarrhythmic agent that shares structural similarities with verapamil, a well-known calcium channel blocker.[1] Despite this resemblance, this compound exhibits unique electrophysiological effects that differentiate it from verapamil and place it in a category with properties akin to Class IA antiarrhythmic drugs.[1] Its primary characteristic is a specific bradycardic action on the sinus node.[2] This document serves as an in-depth technical resource, consolidating the available electrophysiological data on this compound to support further research and development.

Mechanism of Action

This compound's primary mechanism of action is the blockade of myocardial calcium channels in a frequency- and voltage-dependent manner.[3] This inhibition of calcium ion influx is the basis for its bradycardic effects, which are attributed to a reduction in the diastolic depolarization rate and a prolongation of the action potential duration.[3] As a calcium channel blocker, this compound is classified with agents that inhibit the slow inward current of cellular depolarization. While its primary target is the L-type calcium channel, the specifics of its interaction and potential effects on other ion channels are not as extensively characterized as those of verapamil.

dot

Caption: Mechanism of this compound's bradycardic effect.

In Vivo Electrophysiological Properties in Humans

Clinical studies in humans have elucidated the effects of intravenously administered this compound on various electrophysiological parameters. The primary findings indicate a significant bradycardic effect, alongside alterations in atrioventricular (AV) conduction and myocardial refractoriness.

Quantitative Data

The following table summarizes the quantitative effects of intravenous this compound (1.5 mg/kg over 20 minutes) in 12 patients.

| Parameter | Control (ms) | This compound (ms) | Mean Change (ms) | Standard Deviation | p-value |

| Spontaneous Cycle Length | 833 ± 136 | 912 ± 179 | +79 | ± 59 | < 0.001 |

| AH Interval | 96 ± 20 | 79 ± 18 | -17 | ± 14 | < 0.001 |

| Anterograde Wenckebach Point (beats/min) | 143 ± 27 | 153 ± 30 | +10 | ± 7 | < 0.06 |

Data from Lévy S, et al. Eur Heart J. 1987.

Qualitative Observations

-

Sinus Node: this compound prolongs the spontaneous cycle length, demonstrating its bradycardic effect at the sinus node.

-

AV Conduction: Interestingly, atrioventricular conduction is shortened, as evidenced by a decrease in the AH interval. This is thought to be due to an anticholinergic effect. The anterograde Wenckebach point occurs at a higher rate.

-

Refractory Periods: The refractoriness of the right atrium and ventricle is significantly prolonged. However, no statistically significant effect was observed on the refractory periods of the AV node, although a shortening trend was noted.

-

Comparison to Verapamil: The electrophysiological properties of this compound are noted to be quite different from those of verapamil, with a profile more similar to Class IA antiarrhythmic agents.

In Vivo Electrophysiological Properties in Animal Models (Canine)

Studies in conscious dogs have provided further insights into the electrophysiological effects of this compound, often in comparison to other bradycardic agents like alinidine.

Key Findings in Canines

-

Heart Rate: In intact conscious dogs, this compound was found to increase the sinus rate and atrial rate, while decreasing the ventricular rate. This suggests a vagolytic effect.

-

Sinus Node Recovery: this compound shortens the corrected sinus recovery time.

-

AV Conduction: The Wenckebach point is increased.

-

Refractory Period: The atrial effective refractory period is increased.

These findings in a canine model highlight a predominant direct vagolytic effect of the drug.

Experimental Protocols

Detailed experimental protocols for the cited studies are crucial for reproducibility and further investigation.

Human Electrophysiology Study Protocol

The study by Lévy et al. (1987) involved 12 patients undergoing electrophysiological evaluation.

-

Drug Administration: this compound hydrochloride (1.5 mg/kg) was administered intravenously over 20 minutes.

-

Electrophysiological Measurements: Standard electrophysiological techniques were used to measure the following parameters before and after drug infusion:

-

Spontaneous cycle length

-

Atrioventricular conduction intervals (AH and HV)

-

Anterograde Wenckebach point

-

Refractory periods of the right atrium, right ventricle, and AV node.

-

-

Statistical Analysis: A paired t-test was used to compare the electrophysiological variables before and after this compound administration. A p-value of less than 0.05 was considered statistically significant.

dot

Caption: Workflow for human electrophysiology studies of this compound.

Canine Electrophysiology Study Protocol

The study in conscious dogs involved both intact and atrioventricular-blocked animals.

-

Animal Model: Six intact and six atrioventricular-blocked conscious dogs were used.

-

Drug Administration: this compound hydrochloride and alinidine hydrobromide were administered in four successive intravenous injections (0.5, 0.5, 1, and 2 mg/kg) at 30-minute intervals.

-

Measurements in Intact Dogs:

-

Sinus rate

-

Corrected sinus recovery time

-

Wenckebach point

-

-

Measurements in AV-Blocked Dogs:

-

Atrial rate

-

Ventricular rate

-

Atrial effective refractory period

-

-

Blood Pressure Monitoring: Blood pressure was monitored in both groups.

Signaling Pathways and Logical Relationships

The electrophysiological effects of this compound can be conceptualized through a signaling pathway that originates from its interaction with calcium channels and culminates in altered cardiac function.

dot

Caption: Signaling pathway of this compound's electrophysiological effects.

Conclusion and Future Directions

This compound hydrochloride presents a unique electrophysiological profile characterized by a potent bradycardic effect, prolongation of atrial and ventricular refractoriness, and an unexpected shortening of AV nodal conduction, likely due to an anticholinergic effect. Its properties suggest a therapeutic potential as an antiarrhythmic agent, with a mechanism of action rooted in frequency- and voltage-dependent calcium channel blockade.

While in vivo studies have provided valuable systemic insights, a significant gap remains in the understanding of this compound's effects at the cellular and molecular level. Future research should prioritize in vitro studies, including:

-

Patch-clamp analysis in isolated cardiomyocytes to quantify the effects on specific ion currents (ICa,L, INa, IK subtypes).

-

Determination of IC50 values for the blockade of these channels.

-

Detailed characterization of the voltage- and frequency-dependence of the channel blockade.

Such studies will be instrumental in fully elucidating the mechanism of action of this compound and will provide a more complete picture of its therapeutic potential and safety profile.

References

Falipamil's Effects on Sinoatrial and Atrioventricular Nodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falipamil, a structural analog of verapamil, exhibits a unique pharmacological profile with significant implications for cardiac electrophysiology. Classified with properties of a Class IA antiarrhythmic, its primary mechanism of action involves the modulation of ion channels within the heart's conduction system. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the sinoatrial (SA) and atrioventricular (AV) nodes, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the proposed signaling pathways.

Electrophysiological Effects of this compound on Sinoatrial and Atrioventricular Nodes

This compound exerts distinct effects on the primary pacemaker of the heart, the sinoatrial node, and the gatekeeper of atrioventricular conduction, the atrioventricular node. Its actions are characterized by a reduction in heart rate and an enhancement of AV nodal conduction, a profile that distinguishes it from its parent compound, verapamil.

Effects on the Sinoatrial (SA) Node

This compound demonstrates a specific bradycardic action on the sinus node, leading to a dose-dependent decrease in heart rate. Clinical studies in humans have shown that this compound can significantly reduce the sinus rate at rest by 15-25%[1]. In conscious dogs, intravenous administration of this compound has been shown to prolong the spontaneous cycle length.[2] This negative chronotropic effect is a key feature of the drug's therapeutic potential in managing conditions associated with sinus tachycardia.

Effects on the Atrioventricular (AV) Node

Contrary to what might be expected from a verapamil derivative, this compound enhances atrioventricular nodal conduction.[1] Electrophysiological studies in conscious dogs have demonstrated a significant shortening of the atrio-His (AH) interval, which represents the conduction time through the AV node.[2] Furthermore, there is a trend towards a shortened refractory period of the AV node.[1] This property suggests a potential for improved conduction from the atria to the ventricles under the influence of this compound.

Other Electrophysiological Effects

This compound also prolongs the refractory periods of the atrial and ventricular myocardium, an effect consistent with its Class IA antiarrhythmic properties. A slight prolongation of intra-atrial and intraventricular conduction has also been noted.

Quantitative Data Summary

The following tables summarize the available quantitative data on the electrophysiological effects of this compound. It is important to note that the data are derived from studies on different species and under varying experimental conditions.

| Parameter | Species | Effect | Dosage/Concentration | Source |

| Spontaneous Cycle Length | Canine | Increase | 1.5 mg/kg IV | |

| Sinus Rate (Rest) | Human | Decrease (15-25%) | Not specified | |

| Atrio-His (AH) Interval | Canine | Decrease | 1.5 mg/kg IV | |

| AV Nodal Refractory Period | Canine | Trend towards shortening | 1.5 mg/kg IV | |

| Atrial Refractory Period | Canine | Significant prolongation | 1.5 mg/kg IV | |

| Ventricular Refractory Period | Canine | Significant prolongation | 1.5 mg/kg IV | |

| Intra-atrial Conduction | Human | Slight prolongation | Not specified | |

| Intra-ventricular Conduction | Human | Slight prolongation | Not specified |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not extensively published. However, the methodologies employed are standard in cardiovascular electrophysiology research. The following sections describe the general principles of the techniques likely used in the cited studies.

In Vivo Electrophysiology Studies in Canine Models

Objective: To assess the effects of intravenous this compound on intracardiac conduction intervals, refractory periods, and sinus node function in a whole-animal model.

Methodology:

-

Animal Preparation: Anesthetized canines are instrumented for the recording of surface electrocardiograms (ECG) and intracardiac electrograms.

-

Catheter Placement: Multipolar electrode catheters are inserted via peripheral veins and positioned under fluoroscopic guidance in the high right atrium, His bundle region, and right ventricular apex.

-

Baseline Measurements: Baseline electrophysiological parameters, including sinus cycle length, PR interval, AH interval, HV interval, and QRS duration, are recorded.

-

Programmed Electrical Stimulation: Programmed electrical stimulation is performed to determine the effective refractory periods of the atrium, AV node, and ventricle. Sinus node recovery time is also assessed.

-

Drug Administration: this compound is administered intravenously, typically as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations.

-

Post-Drug Measurements: Electrophysiological measurements and programmed stimulation are repeated at various time points after drug administration to assess its effects.

Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

Objective: To investigate the direct effects of this compound on specific ion channels in isolated sinoatrial and atrioventricular nodal cells.

Methodology:

-

Cell Isolation: Single pacemaker cells are enzymatically isolated from the sinoatrial or atrioventricular node of a suitable animal model (e.g., rabbit).

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record ionic currents from individual cells. Specific voltage protocols are applied to isolate and measure different currents, such as the funny current (I_f), L-type calcium current (I_Ca,L), and various potassium currents.

-

Drug Application: this compound is applied to the cell via the superfusion solution at known concentrations.

-

Data Analysis: The effects of this compound on the amplitude, kinetics, and voltage-dependence of the recorded ionic currents are analyzed.

Signaling Pathways and Mechanisms of Action

This compound's unique electrophysiological profile stems from its dual action as a verapamil analog and a Class IA antiarrhythmic. This suggests a complex interplay of effects on both calcium and sodium channels within the pacemaker cells of the SA and AV nodes.

Sinoatrial Node

In the SA node, the spontaneous depolarization during phase 4 of the action potential, which sets the heart rate, is primarily driven by the influx of positive ions through channels such as the "funny" current (I_f) and L-type calcium channels. By inhibiting L-type calcium channels, this compound reduces the slow inward calcium current, thereby decreasing the slope of phase 4 depolarization and prolonging the time it takes to reach the threshold for firing an action potential. This action results in a decrease in the sinus rate. Additionally, its Class IA properties suggest an inhibition of sodium channels, which may also contribute to the overall slowing of pacemaker activity.

Atrioventricular Node

The enhanced conduction through the AV node is a more complex and unusual effect for a verapamil-like drug. While the precise mechanism is not fully elucidated, it is hypothesized that this compound may modulate calcium or other ion channels in the AV node in a way that facilitates faster conduction, possibly by altering channel recovery kinetics. This leads to a shorter AH interval and a trend towards a reduced effective refractory period.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical electrophysiological evaluation of a compound like this compound.

Conclusion

This compound presents a unique and potentially valuable electrophysiological profile. Its ability to decrease sinus rate while enhancing AV nodal conduction sets it apart from other calcium channel blockers and antiarrhythmic agents. The combined actions on both sodium and calcium channels likely underlie these distinct effects. Further research, particularly detailed patch-clamp studies on isolated nodal cells, is warranted to fully elucidate the molecular mechanisms of this compound's action and to explore its full therapeutic potential in the management of cardiac arrhythmias.

References

Chemical structure and synthesis of Falipamil (AQ-A 39)

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Falipamil (AQ-A 39), a calcium channel blocker with specific bradycardic effects. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as AQ-A 39, is a derivative of verapamil.[1] Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.

The IUPAC name for this compound is 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one.[2] The chemical structure and key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one[2] |

| Synonyms | AQ-A 39, Falipamilum[1][3] |

| CAS Number | 77862-92-1 |

| Molecular Formula | C₂₄H₃₂N₂O₅ |

| Molecular Weight | 428.53 g/mol |

| SMILES | CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC |

| InChI Key | UUMGNNQOCVDZDG-UHFFFAOYSA-N |

Synthesis

Pharmacological Profile and Mechanism of Action

This compound is a calcium channel blocker that exerts specific bradycardic (heart rate-lowering) effects primarily through direct action on the sinus node. Its electrophysiological properties differ from its parent compound, verapamil.

Key Pharmacological Effects:

-

Bradycardic Action: this compound is effective in reducing heart rate, particularly during exercise. In healthy volunteers, 100 mg and 200 mg doses were shown to significantly decrease maximal exercise heart rate.

-

Electrophysiological Effects: It prolongs the refractory periods of the atrial and ventricular myocardium. Unlike verapamil, it enhances sinoatrial and atrioventricular node conduction.

-

Anti-ischemic Potential: By reducing heart rate, this compound may exert antianginal effects in patients with myocardial ischemia.

The proposed signaling pathway for this compound's action involves the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, modulates cardiac myocyte contraction and pacemaker activity in the sinus node.

Caption: Signaling pathway of this compound's bradycardic action.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from clinical and preclinical studies of this compound.

| Parameter | Value | Condition | Species |

| Maximal Exercise Heart Rate Reduction | 5.3 ± 2.9% | 100 mg dose, 2h post-dosing | Human |

| Maximal Exercise Heart Rate Reduction | 11.2 ± 3.6% | 200 mg dose, 2h post-dosing | Human |

| Spontaneous Cycle Length Prolongation | +79 ± 59 ms | 1.5 mg/kg IV | Human |

| AH Interval Shortening | -17 ± 14 ms | 1.5 mg/kg IV | Human |

| Anterograde Wenckebach Point Increase | +10 ± 7 beats/min | 1.5 mg/kg IV | Human |

| Reduction in Resting Sinus Rate | 15% - 25% | N/A | Human |

| Reduction in Exercise Sinus Rate | ~10% | N/A | Human |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature provide insight into the evaluation of this compound's effects.

Clinical Trial in Healthy Volunteers:

A double-blind, cross-over, single-dose study was conducted on 12 healthy male volunteers to assess the effects of this compound on heart rate, blood pressure, and ECG intervals at rest and during exercise.

Caption: Workflow for a clinical trial of this compound.

Electrophysiology Study in Patients:

The electrophysiological properties of intravenous this compound (1.5 mg/kg administered over 20 minutes) were evaluated in 12 patients. The study measured effects on spontaneous cycle length, atrioventricular conduction (AH interval), and refractory periods of the right atrium and ventricle.

References

The Early-Stage Research and Discovery of Falipamil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Falipamil is a verapamil analog with a specific bradycardic action on the sinus node.[3] It is chemically identified as 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one.[4][5] The early research on this compound focused on its potential as a therapeutic agent for conditions characterized by an elevated heart rate, such as sinus tachycardia. Its mechanism of action is centered on the blockade of myocardial calcium channels in a frequency- and voltage-dependent manner, leading to a reduction in the diastolic depolarization rate and a prolongation of the action potential duration in sinoatrial (SA) node cells.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Synonyms | AQ-A 39, AQA 39 | |

| CAS Number | 77862-92-1 | |

| Chemical Formula | C24H32N2O5 | |

| Molar Mass | 428.52 g/mol |

Mechanism of Action

This compound exerts its bradycardic effect primarily through the blockade of L-type calcium channels in the pacemaker cells of the sinoatrial (SA) node. This action directly influences the electrophysiological properties of these cells, leading to a decrease in heart rate.

Signaling Pathway

The blockade of L-type calcium channels by this compound in SA node cells initiates a signaling cascade that ultimately reduces the firing rate of these pacemaker cells. A key downstream effector in this pathway is the Ca2+/calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in regulating cardiac pacemaker activity. Inhibition of L-type calcium channels reduces the intracellular calcium concentration, thereby decreasing the activation of CaMKII. This, in turn, affects the phosphorylation of various downstream targets that control ion channel function and calcium handling within the cell, leading to a slower diastolic depolarization and a reduced heart rate.

Preclinical and Clinical Data

In Vitro Data

Specific IC50 values for this compound's inhibition of L-type calcium channels are not publicly available. For context, related phenylalkylamine calcium channel blockers like verapamil have IC50 values for L-type calcium channels ranging from nanomolar to low micromolar concentrations.

Preclinical In Vivo Data

Studies in conscious dogs have demonstrated the bradycardic effects of this compound. However, detailed dose-response curves from these studies are not available in the literature. It has been noted that in conscious dogs, this compound administration can decrease the maximal atrial driving frequency, which is an effective measure in reducing sinus rate.

Human Clinical Data

In human studies, this compound has been shown to significantly reduce the sinus rate at rest and during exercise. A summary of the reported efficacy is presented in Table 2.

| Condition | Dosage | Effect on Sinus Rate | Reference |

| Resting Sinus Tachycardia | 150 mg (approx.) | 15% - 25% reduction | |

| Exercise-Induced Tachycardia | Not specified | ~10% reduction | |

| Atropine-Induced Tachycardia | Not specified | Significant diminishment | |

| Catecholamine-Induced Tachycardia | Not specified | Significant diminishment |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: 5,6-dimethoxyisoindolin-1-one and N-(3-aminopropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine. The synthesis of these or structurally similar precursors has been described in the chemical literature.

Whole-Cell Voltage-Clamp Assay for L-type Calcium Channel Inhibition

The following protocol describes a general method for assessing the inhibitory effect of this compound on L-type calcium currents (ICa,L) in isolated cardiomyocytes using the whole-cell patch-clamp technique.

Objective: To determine the concentration-dependent inhibition of L-type calcium channels by this compound.

Materials:

-

Isolated ventricular or atrial cardiomyocytes

-

External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Isolate single cardiomyocytes using established enzymatic digestion protocols.

-

Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

-

Hold the cell membrane potential at -80 mV.

-

Apply a depolarizing voltage step to -40 mV for 500 ms to inactivate sodium and T-type calcium channels.

-

From the holding potential of -40 mV, apply a test pulse to 0 mV for 200 ms to elicit the L-type calcium current.

-

Record the peak inward current as the control ICa,L.

-

Perfuse the cell with the external solution containing a known concentration of this compound.

-

Repeat the voltage-clamp protocol and record the ICa,L in the presence of the drug.

-

Wash out the drug with the control external solution and ensure the current returns to baseline.

-

Repeat steps 9-11 with a range of this compound concentrations to generate a concentration-response curve.

-

Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

Conclusion

This compound is a bradycardic agent that acts as a calcium channel blocker, specifically targeting L-type calcium channels in the sinoatrial node. Early research has established its mechanism of action and demonstrated its efficacy in reducing heart rate in both preclinical models and human subjects. While more detailed quantitative data on its potency and a specific synthesis protocol are not widely available, the existing information provides a solid foundation for its classification and potential therapeutic application in managing sinus tachycardia. Further research would be beneficial to fully elucidate its pharmacological profile and clinical utility.

References

- 1. Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity and Sinoatrial Nodal Pacemaker Cell Energetics | PLOS One [journals.plos.org]

- 2. Patch Clamp Protocol [labome.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C24H32N2O5 | CID 71222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Falipamil's Role in Modulating Cardiac Conduction: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Falipamil's bradycardic effects are primarily attributed to its direct action on the sinoatrial (SA) node.[2] It is classified as a "specific bradycardic agent," suggesting a mechanism of action distinct from that of calcium channel blockers.[3] The leading hypothesis is that this compound modulates the "funny" current (Iƒ), an inward sodium-potassium current that plays a crucial role in the diastolic depolarization of pacemaker cells in the SA node. By inhibiting the Iƒ current, this compound is thought to reduce the slope of phase 4 depolarization, thereby slowing the heart rate.[3]

Furthermore, this compound exhibits electrophysiological properties similar to Class IA antiarrhythmic agents, suggesting an interaction with sodium channels. This is supported by the observed prolongation of the refractory periods of the atrial and ventricular myocardium.

Electrophysiological Effects

This compound exerts a complex array of effects on the electrical conduction system of the heart. These effects have been characterized through both in vivo and in vitro studies, revealing a distinct profile compared to its structural parent, verapamil.

Sinoatrial (SA) Node

The most pronounced effect of this compound is on the SA node, where it induces a dose-dependent reduction in sinus rate. This bradycardic effect is more significant during exercise-induced tachycardia than at rest. Studies in humans have shown that this compound can reduce increased sinus rates by 15-25% at rest and by about 10% during exercise.

Atrioventricular (AV) Node

Interestingly, while slowing the sinus rate, this compound appears to enhance atrioventricular (AV) nodal conduction. This is evidenced by a shortening of the AH interval, which represents the conduction time from the low right atrium to the bundle of His. The refractory period of the AV node is also reported to be shortened. This effect is likely attributable to an anticholinergic action.

Atrial and Ventricular Myocardium

This compound prolongs the refractory periods of both the atrial and ventricular myocardium, an effect characteristic of Class IA antiarrhythmics. This suggests that this compound may also have a role in the management of atrial and ventricular arrhythmias.

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the available quantitative data on the effects of this compound on various cardiac parameters.

| Parameter | Species/Model | Dose/Concentration | Effect | Reference |

| Heart Rate | Healthy Volunteers | 100 mg (oral) | 5.3 ± 2.9% decrease in maximal exercise HR | |

| Healthy Volunteers | 200 mg (oral) | 11.2 ± 3.6% decrease in maximal exercise HR | ||

| Patients with Sinus Tachycardia | Not specified | 15-25% reduction in increased sinus rate at rest | ||

| Patients with Sinus Tachycardia | Not specified | ~10% reduction in exercise-induced increased sinus rate |

| Parameter | Species/Model | Dose/Concentration | Change | Reference |

| Spontaneous Cycle Length | Human (in vivo) | 1.5 mg/kg (IV) | +79 ± 59 ms | |

| AH Interval | Human (in vivo) | 1.5 mg/kg (IV) | -17 ± 14 ms | |

| Atrial Refractory Period | Human (in vivo) | 1.5 mg/kg (IV) | Significantly prolonged | |

| Ventricular Refractory Period | Human (in vivo) | 1.5 mg/kg (IV) | Significantly prolonged | |

| AV Nodal Refractory Period | Human (in vivo) | 1.5 mg/kg (IV) | Shortened |

Experimental Protocols

Detailed experimental protocols for the key studies on this compound are not extensively published. However, based on the nature of the reported findings, the following methodologies are likely to have been employed.

In Vivo Electrophysiology Studies in Humans

Intracardiac electrophysiology studies are performed to assess the electrical activity of the heart directly.

-

Procedure:

-

Catheters with electrodes are inserted through a vein (usually in the groin) and advanced to the heart.

-

Electrodes are positioned in various locations, including the right atrium, His bundle region, and right ventricle, to record intracardiac electrograms.

-

Baseline electrophysiological parameters are measured, including sinus cycle length, AH interval, HV interval, and refractory periods of different cardiac tissues.

-

This compound is administered intravenously at a specified dose.

-

Electrophysiological parameters are re-measured to assess the drug's effects.

-

Programmed electrical stimulation may be used to induce and terminate arrhythmias to evaluate the drug's antiarrhythmic properties.

-

Isolated Langendorff-Perfused Heart Preparation

This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.

-

Procedure:

-

The heart is excised from a suitable animal model (e.g., rabbit, guinea pig) and immediately arrested in ice-cold cardioplegic solution.

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.

-

Electrodes are placed on the epicardial surface to record a surface electrocardiogram (ECG).

-

A balloon-tipped catheter may be inserted into the left ventricle to measure isovolumetric pressure.

-

After a stabilization period, baseline cardiac parameters (heart rate, contractility, ECG intervals) are recorded.

-

This compound is added to the perfusate at various concentrations.

-

Changes in cardiac parameters are recorded to determine the dose-response relationship.

-

Patch Clamp Electrophysiology

This technique is used to study the effects of a drug on individual ion channels in isolated cardiac myocytes.

-

Procedure:

-

Single cardiac myocytes are isolated from a specific region of the heart (e.g., SA node, ventricle) using enzymatic digestion.

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

-

The patch of membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total ionic current across the cell membrane.

-

Voltage-clamp protocols are applied to isolate and record specific ionic currents, such as the funny current (Iƒ) or sodium currents.

-

This compound is applied to the cell via the extracellular solution.

-

Changes in the amplitude and kinetics of the ionic currents are measured to determine the drug's effect on specific ion channels.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a unique bradycardic agent that primarily acts on the sinoatrial node to reduce heart rate, likely through modulation of the funny current (Iƒ). Its electrophysiological profile, which also includes Class IA antiarrhythmic-like properties, distinguishes it from other heart rate-lowering drugs. While the available data provides a solid foundation for understanding its effects on cardiac conduction, further research is needed to fully elucidate its molecular mechanism of action, including definitive evidence of its interaction with HCN channels and other cardiac ion channels, and to establish a comprehensive quantitative profile of its effects. The experimental frameworks outlined in this guide provide a basis for future investigations into this promising therapeutic agent.

References

- 1. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Vagolytic Effects of Falipamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falipamil, a verapamil analog, is a bradycardic agent that also exhibits significant vagolytic effects. This technical guide provides an in-depth analysis of the vagolytic properties of this compound, summarizing key quantitative data, detailing experimental protocols used in its evaluation, and illustrating its proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug development and discovery.

Core Mechanism of Action

This compound is classified as a calcium channel blocker and exerts a direct bradycardic action on the sinus node[1]. Its effects on cardiac electrophysiology, however, suggest a more complex mechanism than simple calcium channel antagonism. Studies have indicated that this compound possesses a "predominant direct vagolytic effect," which contributes to its overall influence on heart rate and rhythm[1]. This vagolytic action appears to be independent of muscarinic receptor blockade, as its negative chronotropic effects are not altered by atropine[2]. Instead, this compound's effects are likely due to a direct modulation of ion channels in the sinoatrial (SA) node, leading to an increase in heart rate or a counteraction of bradycardic stimuli.

Quantitative Data on the Vagolytic and Electrophysiological Effects of this compound

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Electrophysiological Effects of Intravenous this compound in Conscious Dogs [1]

| Parameter | This compound Effect | Dosage |

| Sinus Rate | Increased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |

| Atrial Rate | Increased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |

| Ventricular Rate | Decreased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |

| Corrected Sinus Recovery Time | Shortened | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |

| Wenckebach Point | Increased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |

| Atrial Effective Refractory Period | Increased | 0.5, 1.0, 2.0, 4.0 mg/kg (cumulative) |

Table 2: Effect of Oral this compound on Heart Rate in Healthy Volunteers [3]

| Condition | This compound Dose | Change in Heart Rate |

| Rest | 100 mg & 200 mg | No significant modification |

| Maximal Exercise | 100 mg | -5.3% ± 2.9% (SD) |

| Maximal Exercise | 200 mg | -11.2% ± 3.6% (SD) |

Table 3: General Hemodynamic and Electrophysiological Effects in Humans

| Parameter | This compound Effect |

| Resting Sinus Rate | Reduced by 15-25% in patients with increased sinus rate |

| Exercise-Induced Tachycardia | Lowered by approximately 10% |

| Sinuatrial and AV-Node Conduction | Enhanced |

| Intraatrial and Intraventricular Conduction | Slight Prolongation |

| Atrial and Ventricular Myocardium Refractory Periods | Significantly Prolonged |

| AV-Node Refractory Period | Shortened |

Experimental Protocols

In Vivo Electrophysiology Study in Conscious Dogs

-

Animal Model: Healthy adult mongrel dogs were used. A subset of dogs underwent a surgical procedure to induce atrioventricular (AV) block.

-

Instrumentation: Dogs were instrumented for the recording of electrocardiograms (ECG) and blood pressure. For electrophysiological measurements, multipolar electrode catheters were inserted intravenously and positioned in the right atrium and ventricle.

-

Drug Administration: this compound hydrochloride was administered intravenously in four successive injections of 0.5, 0.5, 1, and 2 mg/kg, with a 30-minute interval between each injection.

-

Measurements:

-

Intact Dogs: Sinus rate, corrected sinus recovery time, and Wenckebach point were measured.

-

AV-Blocked Dogs: Atrial rate, ventricular rate, and atrial effective refractory period were determined.

-

Hemodynamics: Mean blood pressure was continuously monitored.

-

-

Data Analysis: Electrophysiological parameters were measured from the intracardiac recordings. Statistical analysis was performed to compare the effects of this compound with a control agent (alinidine).

Clinical Trial in Healthy Volunteers

-

Study Design: A double-blind, crossover, single-dose study was conducted.

-

Participants: Twelve healthy male volunteers were enrolled.

-

Intervention: Participants received single oral doses of this compound (100 mg and 200 mg) or a placebo.

-

Assessments:

-

Resting Measurements: Heart rate, blood pressure, and ECG intervals were recorded at rest.

-

Exercise Testing: Bicycle exercise tests were performed to assess maximal exercise heart rate.

-

-

Pharmacokinetics: Plasma concentrations of this compound were measured at various time points after administration.

-

Data Analysis: The effects of this compound on heart rate and blood pressure at rest and during exercise were compared to placebo. The relationship between this compound plasma concentrations and the observed decrease in exercise heart rate was also analyzed.

Isolated, Blood-Perfused Dog Heart Preparation

-

Preparation: The sinoatrial node artery in an isolated dog atrium was cannulated and perfused with blood from a donor dog.

-

Drug Administration: this compound was injected directly into the sinus node artery in doses ranging from 1 to 300 micrograms.

-

Measurements: Chronotropic (heart rate) and inotropic (contractile force) responses were recorded.

-

Pharmacological Blockade: The experiments were repeated in the presence of atropine (a muscarinic antagonist) and propranolol (a beta-blocker) to investigate the involvement of the autonomic nervous system.

-

Data Analysis: Dose-response curves were constructed for the chronotropic and inotropic effects of this compound and compared with other bradycardic agents.

Signaling Pathways and Mechanisms

The precise signaling pathway for this compound's vagolytic effect has not been fully elucidated. However, based on the available evidence, a proposed mechanism can be conceptualized. The vagus nerve normally exerts a negative chronotropic effect on the heart by releasing acetylcholine (ACh), which binds to muscarinic (M2) receptors in the SA node. This activates a G-protein coupled inwardly rectifying potassium channel (GIRK), leading to hyperpolarization and a decrease in the firing rate of pacemaker cells.

Below is a diagram illustrating the established vagal control of the SA node and the proposed site of action for this compound.

The following diagram illustrates a typical experimental workflow for assessing the vagolytic properties of a compound like this compound in an in-vivo animal model.

Conclusion

This compound exhibits a unique pharmacological profile characterized by both bradycardic and vagolytic effects. The available evidence strongly suggests that its vagolytic action is not mediated by traditional muscarinic receptor antagonism but rather through a direct modulatory effect on the ion channels of the sinoatrial node. This dual action makes this compound a compound of interest for conditions where a reduction in heart rate is desired without the risk of excessive bradycardia, particularly in scenarios of high vagal tone. Further research is warranted to fully elucidate the specific ion channels and signaling pathways involved in this compound's direct effects on the SA node. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this and similar cardiovascular agents.

References

- 1. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound (AQ-A 39) on heart rate and blood pressure in resting and exercising healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Falipamil's Impact on Myocardial Refractory Periods: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falipamil, a verapamil analog, demonstrates significant effects on myocardial electrophysiology, positioning it as a noteworthy bradycardic and antiarrhythmic agent. This technical guide provides an in-depth analysis of this compound's impact on myocardial refractory periods, supported by a review of available clinical and preclinical data. The document outlines the experimental methodologies employed in key studies, presents the qualitative and quantitative findings in structured tables, and visualizes the underlying signaling pathways and experimental workflows. This paper aims to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug development and electrophysiological research.

Introduction

This compound hydrochloride is a bradycardic agent structurally related to verapamil, a well-known calcium channel blocker.[1] Its electrophysiological properties, however, differ significantly from its parent compound, exhibiting characteristics similar to Class IA antiarrhythmic agents.[1] The primary therapeutic action of this compound is centered on its ability to modulate cardiac rhythm by altering the refractory periods of myocardial tissue. This document delves into the core of this compound's mechanism, focusing on its influence on the effective refractory period (ERP) and functional refractory period (FRP) of the atria, ventricles, and atrioventricular (AV) node.

Data on Myocardial Refractory Periods

This compound exerts a differential effect on the refractory periods of various cardiac tissues. The available data from electrophysiological studies are summarized below. It is important to note that while studies consistently report the direction of change, specific quantitative data in milliseconds (ms) are not always available in the reviewed literature.

Atrial Refractory Period

This compound has been shown to significantly prolong the refractory period of the atrial myocardium.[1][2] This effect contributes to its antiarrhythmic properties, particularly in the context of atrial tachyarrhythmias.

| Parameter | Tissue | Effect | Quantitative Change (ms) | Species | Reference |

| Effective Refractory Period (ERP) | Right Atrium | Prolonged | Data not available | Human | [1] |

| Effective Refractory Period (ERP) | Atrial Myocardium | Prolonged | Data not available | Human |

Ventricular Refractory Period

Similar to its effect on the atria, this compound significantly prolongs the refractoriness of the ventricular myocardium. This action is crucial for its potential in managing ventricular arrhythmias.

| Parameter | Tissue | Effect | Quantitative Change (ms) | Species | Reference |

| Refractoriness | Right Ventricle | Significantly Prolonged | Data not available | Human | |

| Refractory Period | Ventricular Myocardium | Significantly Prolonged | Data not available | Human |

Atrioventricular (AV) Node Refractory Period

In contrast to its effects on the atria and ventricles, this compound's impact on the AV node is distinct. Studies indicate no statistically significant effect on the refractory periods of the AV node; however, a trend towards shortening has been observed. One summary of acute effects explicitly states that the refractory period of the AV-node is shortened.

| Parameter | Tissue | Effect | Quantitative Change (ms) | Species | Reference |

| Refractory Periods | AV Node | No statistically significant effect (trend towards shortening) | Data not available | Human | |

| Refractory Period | AV Node | Shortened | Data not available | Human |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the electrophysiological effects of this compound.

Human Electrophysiological Study

A key human study evaluating the electrophysiologic properties of intravenous this compound involved the following protocol:

-

Subjects: 12 patients.

-

Drug Administration: Intravenous infusion of this compound hydrochloride at a dose of 1.5 mg/kg administered over 20 minutes.

-

Electrophysiological Measurements: Standard electrophysiological study techniques were used to measure various parameters before and after this compound administration. This typically involves the placement of multipolar electrode catheters in different cardiac chambers to record intracardiac electrograms and to deliver programmed electrical stimulation.

-

Programmed Electrical Stimulation (PES) for Refractory Period Measurement: While the specific PES protocol for the this compound studies is not detailed in the available literature, a general methodology for determining refractory periods is as follows:

-

Effective Refractory Period (ERP): Determined by delivering a train of eight stimuli (S1) at a fixed cycle length, followed by a premature extrastimulus (S2). The S1-S2 coupling interval is progressively decreased until the S2 fails to elicit a propagated response. The longest S1-S2 interval that fails to capture the myocardium is defined as the ERP.

-

Functional Refractory Period (FRP): Determined by measuring the shortest possible interval between two consecutive propagated responses (A1-A2 or V1-V2) in response to a premature stimulus.

-

Canine Electrophysiological Study

A study in conscious dogs investigated the cardiac electrophysiological effects of this compound with the following protocol:

-

Subjects: Conscious dogs.

-

Drug Administration: Four successive intravenous injections of this compound hydrochloride at doses of 0.5, 0.5, 1, and 2 mg/kg.

-

Electrophysiological Measurements: Intracardiac recordings and programmed electrical stimulation were used to assess various electrophysiological parameters, including the atrial effective refractory period.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is understood to be the blockade of L-type calcium channels, similar to its parent compound, verapamil. This blockade of calcium influx has profound effects on the electrophysiology of myocardial cells.

Figure 1: Simplified signaling pathway of this compound's action on myocardial cells.

The blockade of L-type calcium channels by this compound reduces the influx of calcium ions during the plateau phase (Phase 2) of the cardiac action potential. This leads to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period of the atrial and ventricular myocytes.

Experimental and Logical Workflows

The evaluation of this compound's effect on myocardial refractory periods follows a structured experimental workflow.

Figure 2: General experimental workflow for assessing this compound's electrophysiological effects.

This workflow illustrates the logical progression from establishing baseline cardiac electrophysiological parameters to administering the drug and subsequently re-evaluating the same parameters to quantify the drug's impact.

Conclusion

This compound demonstrates a distinct electrophysiological profile characterized by the significant prolongation of atrial and ventricular myocardial refractory periods, with a contrasting shortening effect on the AV node refractory period. These properties underscore its potential as an antiarrhythmic agent. While the qualitative effects of this compound are well-documented, a notable gap exists in the availability of precise quantitative data for the changes in refractory periods. Further research providing detailed numerical data from well-controlled clinical studies will be invaluable for a more complete understanding of this compound's clinical utility and for refining its application in the management of cardiac arrhythmias. The experimental protocols and mechanistic pathways outlined in this whitepaper provide a foundational understanding for future investigations in this area.

References

The Pharmacology of Falipamil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falipamil is a bradycardic agent, structurally related to verapamil, that has been investigated for its heart rate-lowering effects, particularly in the context of sinus tachycardia.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, pharmacokinetic profile, and electrophysiological effects. The information is compiled from preclinical and clinical studies to serve as a resource for researchers and professionals in drug development. While this compound is classified as a calcium channel blocker, evidence suggests a distinct mechanism of action compared to classical agents like verapamil, positioning it as a "specific bradycardic agent".[3][4] This document presents available quantitative data in structured tables, details experimental protocols for key studies, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Mechanism of Action

This compound's primary pharmacological effect is the reduction of heart rate, an action attributed to its effects on the sinus node.[1] The bradycardic effect is understood to result from a decrease in the rate of diastolic depolarization and a prolongation of the action potential duration in sinoatrial nodal cells. While it is structurally a verapamil analog, its electrophysiological and hemodynamic actions show notable differences.

Some studies categorize this compound as a calcium channel blocker. However, other research indicates that its bradycardic mechanism may be distinct from that of traditional calcium channel blockers like verapamil. For instance, in isolated guinea-pig sinus node preparations, the addition of verapamil to a maximally effective concentration of this compound resulted in a further significant reduction of the sinus rate, suggesting different mechanisms of action. Conversely, combining this compound with another specific bradycardic agent, STH 2148, did not produce a further bradycardic effect, implying a common mechanism between these two agents that is different from calcium channel blockade.

Signaling Pathway of Calcium Channel Blockade

The generally accepted mechanism for phenylalkylamine-type calcium channel blockers, to which this compound is related, involves the inhibition of L-type calcium channels in cardiac myocytes and nodal cells. This blockade reduces the influx of calcium ions during depolarization, leading to a cascade of intracellular events that ultimately results in a negative chronotropic (heart rate) and inotropic (contractility) effect.

Quantitative Pharmacological Data

Publicly available quantitative data on the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of this compound for calcium channels are limited. The following tables summarize the available pharmacokinetic and pharmacodynamic data.

Pharmacokinetic Parameters in Humans

| Parameter | Value | Conditions |

| Dose | 100 mg (1.85 MBq 14C-labeled) | Intravenous administration (n=6) |

| Peak Plasma Concentration (Cmax) | 724 ± 173 ng/mL | 2 minutes post-administration |

| Terminal Half-life (t½β) | 1.8 ± 0.6 h (range 1.4-2.9 h) | - |

| Mean Residence Time | 2.4 ± 0.4 h | - |

| Total Body Clearance | 1108.5 ± 119 mL/min | - |

| Renal Clearance | 117 ± 20 mL/min | - |

| Plasma Protein Binding | 87.9 ± 1.2% | Concentration range: 2000-8000 ng/mL |

| Urinary Excretion | 68.2 ± 4.3% of total radioactivity | - |

| Fecal Excretion | 23.6 ± 2.5% of total radioactivity | - |

| Parent Drug in Urine | 14.1 ± 1.6% of the dose | - |

Data from a study on the pharmacokinetics of this compound after intravenous administration to humans.

Pharmacokinetic Parameters of N-desmethyl-falipamil in Humans

| Parameter | Value | Conditions |

| Plasma Concentration | 0 - 35 ng/mL | - |

| Plasma Protein Binding | 89.7 ± 0.5% | Concentration range: 62.5-1000 ng/mL |

| Urinary Excretion | 4.5 ± 0.7% of the dose | - |

| Relative Activity | Approximately 100 times less active than this compound | - |

Data from a study on the pharmacokinetics of this compound after intravenous administration to humans.

Pharmacodynamic Effects in Humans

| Effect | Dose | Conditions |

| Reduction in Resting Sinus Rate | Not specified | 15% - 25% reduction |

| Reduction in Exercise-Induced Sinus Rate | Not specified | ~10% reduction |

| Comparative Efficacy | ~150 mg | Aequieffective to ~40 µg pindolol |

| Effect on Atropine-Induced Tachycardia | 100 mg and 200 mg | Significantly diminished |

| Effect on Catecholamine-Induced Tachycardia | Not specified | Significantly diminished |

| Maximal Exercise Heart Rate Reduction | 100 mg | 5.3 ± 2.9 (SD)% (2h post-dose) |

| Maximal Exercise Heart Rate Reduction | 200 mg | 11.2 ± 3.6 (SD)% (2h post-dose) |

Data compiled from studies on the acute effects of this compound in humans and its impact on heart rate in healthy volunteers.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not extensively published. The following sections describe the general methodologies that would be employed to characterize the pharmacology of a compound like this compound.

In Vitro Calcium Channel Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity of a compound to calcium channels.

References

- 1. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiologic properties of this compound (AQA-39)--a new bradycardiac agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations differentiating the mechanism of specific bradycardic agents from that of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific bradycardic agents--a novel pharmacological class? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Falipamil in Conscious Dog Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Falipamil (also known as AQ-A 39) is a bradycardic agent that acts as a calcium channel blocker.[1][2][3] It exhibits a specific action on the sinus node, leading to a reduction in heart rate.[2][4] This document provides detailed application notes and protocols for the use of this compound in conscious dog models, based on published scientific literature. The conscious dog model is a valuable tool for cardiovascular safety pharmacology and efficacy studies, allowing for the assessment of drug effects in a physiologically relevant state without the confounding influences of anesthesia.

Mechanism of Action

This compound's primary mechanism of action is the blockade of myocardial calcium channels in a frequency- and voltage-dependent manner. By inhibiting the influx of calcium ions into cardiac cells, particularly in the sinoatrial (SA) node, this compound reduces the rate of diastolic depolarization, thereby slowing the heart rate. It is classified as a cardiovascular agent and an anti-arrhythmia agent. While it is a verapamil analog, its electrophysiological and hemodynamic actions differ.

Below is a diagram illustrating the proposed signaling pathway for this compound's action.

Experimental Protocols

The following protocols are derived from methodologies cited in the literature for studying the effects of this compound in conscious dog models.

1. General Preparation of the Conscious Dog Model

-

Animal Model: Healthy, purpose-bred Beagle dogs are a commonly used strain for cardiovascular studies.

-

Acclimation: Animals should be acclimated to the laboratory environment and trained to lie quietly on a padded table to minimize stress-induced cardiovascular changes.

-

Instrumentation (Optional): For detailed hemodynamic and electrocardiographic (ECG) monitoring, dogs may be chronically instrumented with telemetry devices. This allows for the continuous measurement of parameters such as blood pressure, heart rate, and ECG intervals in freely moving, conscious animals.

2. Protocol for Intravenous Administration and Electrophysiological Assessment

This protocol is based on a study investigating the cardiac electrophysiological effects of this compound in conscious dogs.

-

Objective: To assess the dose-dependent effects of intravenously administered this compound on cardiac electrophysiology.

-

Materials:

-

This compound hydrochloride solution for injection

-

Saline solution (vehicle control)

-

Infusion pump

-

ECG recording system

-

Blood pressure monitoring equipment

-

-

Procedure:

-

Acclimate the conscious dog to the experimental setup.

-

Record baseline measurements for sinus rate, corrected sinus recovery time, Wenckebach point, and mean blood pressure.

-

Administer this compound hydrochloride intravenously. A suggested dosing regimen involves four successive injections, 30 minutes apart, at doses of 0.5, 0.5, 1, and 2 mg/kg.

-

Continuously monitor and record all cardiovascular parameters throughout the dosing period and for a specified duration afterward.

-

A washout period of at least three days is recommended between the administration of this compound and any comparative agents.

-

3. Protocol for Assessing Effects on Coronary Blood Flow (in Anesthetized Model for Context)

While the focus is on conscious models, this protocol from an anesthetized dog study provides a framework for assessing coronary effects.

-

Objective: To evaluate the effect of this compound on coronary collateral blood flow.

-

Procedure (Adapted for potential conscious model application):

-

Administer this compound intravenously at doses of 0.5 mg/kg and 1.0 mg/kg.

-

Measure heart rate and other hemodynamic parameters.

-

Assess indices of coronary perfusion. In a conscious, instrumented model, this could involve monitoring coronary blood flow velocity with appropriate sensors.

-

Below is a diagram illustrating the experimental workflow.

Data Presentation

The following tables summarize the reported effects of this compound in dog models.

Table 1: Electrophysiological and Hemodynamic Effects of Intravenous this compound in Conscious Dogs

| Parameter | Effect Observed | Doses Administered (IV) | Reference |

| Sinus Rate | Increased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |

| Atrial Rate | Increased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |

| Ventricular Rate | Decreased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |

| Corrected Sinus Recovery Time | Shortened | 0.5, 1.0, 2.0 mg/kg (cumulative) | |

| Wenckebach Point | Increased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |

| Atrial Effective Refractory Period | Increased | 0.5, 1.0, 2.0 mg/kg (cumulative) | |

| Mean Blood Pressure | No significant modification | 0.5, 1.0, 2.0 mg/kg (cumulative) |

Table 2: Effects of Intravenous this compound on Heart Rate and Coronary Perfusion in Anesthetized Dogs

| Parameter | Effect Observed | Doses Administered (IV) | Reference |

| Heart Rate | Significant, dose-related decrease | 0.5 and 1.0 mg/kg | |

| Retrograde Flow | Significantly increased | 0.5 and 1.0 mg/kg | |

| Subendocardial Blood Flow | Significantly increased (more pronounced at 1.0 mg/kg) | 0.5 and 1.0 mg/kg | |

| Midmyocardial Blood Flow | Increased at higher dose | 1.0 mg/kg |

Safety and Toxicology Considerations

While specific toxicology studies for this compound in dogs were not detailed in the reviewed literature, general considerations for calcium channel blockers are pertinent. Overdoses can lead to severe bradycardia, hypotension, and arrhythmias. It is crucial to monitor cardiovascular parameters closely during and after administration. The use of dogs in toxicology testing is a standard practice to identify potential adverse effects before human trials. Any preclinical study should include a thorough safety assessment.

Pharmacokinetics

Disclaimer: The protocols and information provided are for research purposes only and are based on a review of existing scientific literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal care and use.

References

- 1. Cardiac electrophysiological effects of this compound in the conscious dog: comparison with alinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradycardic effects of AQ-A 39 (this compound) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A summary of the acute effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering Falipamil in Isolated Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction